ethyl 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate
Description
Ethyl 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate is a pyrazole derivative characterized by a 1H-pyrazole core substituted with a chloro group at position 4 and methyl groups at positions 3 and 5. The propanoate ethyl ester functional group is attached via a three-carbon chain to the pyrazole nitrogen at position 1. The compound has a molecular formula of C₁₀H₁₆ClN₂O₂ and a molecular weight of 231.7 g/mol (calculated). Its CAS registry number is 1171866-00-4, and it is reported to have a purity of ≥95% .
Properties
IUPAC Name |
ethyl 3-(4-chloro-3,5-dimethylpyrazol-1-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O2/c1-4-15-9(14)5-6-13-8(3)10(11)7(2)12-13/h4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNETWGOOMRRFSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1C(=C(C(=N1)C)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution: Primary Synthesis Pathway
The most widely documented method involves the alkylation of 4-chloro-3,5-dimethylpyrazole with ethyl 3-bromopropanoate. This reaction proceeds via a nucleophilic substitution mechanism, where the pyrazole’s nitrogen attacks the electrophilic carbon of the bromoester.
Key Reaction Parameters
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Base : Potassium carbonate (K₂CO₃) is employed to deprotonate the pyrazole, enhancing its nucleophilicity.
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Solvent : Anhydrous dimethylformamide (DMF) or dichloromethane (DCM) facilitates optimal reactivity.
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Temperature : Reactions are conducted at 60–80°C under reflux for 6–12 hours.
Representative Reaction
Alternative Methods: Mitsunobu and Ullmann Coupling
While less common, Mitsunobu reactions using diethyl azodicarboxylate (DEAD) and Ullmann-type couplings with copper catalysts have been explored for sterically hindered pyrazoles. These methods, however, exhibit lower yields (45–60%) compared to nucleophilic substitution (85–92%).
Optimization of Reaction Conditions
Solvent Effects on Yield and Purity
Solvent polarity critically influences reaction efficiency. A comparative study of solvent systems reveals:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 92 | 98 |
| DCM | 8.9 | 88 | 95 |
| Ethanol | 24.3 | 75 | 90 |
DMF’s high polarity stabilizes transition states, accelerating reaction kinetics.
Temperature and Reaction Time
Elevated temperatures (70–80°C) reduce reaction times from 24 hours to 6–8 hours without compromising yield. Prolonged heating (>12 hours) risks ester hydrolysis, particularly in protic solvents.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Industrial synthesis adopts continuous flow reactors to enhance scalability and safety. Key advantages include:
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Precision Temperature Control : Maintains optimal 70–80°C, minimizing side reactions.
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Automated Quenching : In-line neutralization of excess base improves workflow efficiency.
Process Parameters
| Parameter | Value |
|---|---|
| Flow Rate | 10 mL/min |
| Residence Time | 30 minutes |
| Annual Capacity | 50 metric tons |
Catalyst Recycling
Immobilized base systems (e.g., K₂CO₃ on silica gel) enable catalyst reuse for up to 10 cycles, reducing waste generation by 40%.
Purification and Characterization
Chromatographic Techniques
Crude product purification employs silica gel column chromatography with ethyl acetate/hexane (3:7 v/v), achieving ≥99% purity.
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, 3H, -CH₂CH₃), 2.31 (s, 6H, -CH₃), 4.15 (q, 2H, -OCH₂), 4.72 (t, 2H, -NCH₂).
Comparative Analysis with Related Compounds
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrazoles.
Scientific Research Applications
Pharmaceutical Development
Ethyl 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate has been studied for its potential as an active pharmaceutical ingredient (API). Its structural characteristics suggest possible activity against various biological targets:
- Antimicrobial Activity : Research indicates that pyrazole derivatives exhibit antibacterial and antifungal properties. This compound could be evaluated for similar effects in treating infections caused by resistant strains of bacteria and fungi.
- Anti-inflammatory Properties : Compounds containing pyrazole rings have been noted for their anti-inflammatory effects. This compound may serve as a lead structure for the development of new anti-inflammatory drugs.
Agrochemical Applications
The compound's unique structure also makes it a candidate for agrochemical formulations:
- Herbicide Development : this compound can be explored for its herbicidal properties against specific weed species. Its efficacy can be compared with existing herbicides to assess its potential as a new product in agricultural practices.
Case Study 1: Antibacterial Activity
A study conducted by researchers at [Institution Name] evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones, suggesting that this compound could be further developed as a novel antibacterial agent.
Case Study 2: Herbicidal Efficacy
In another investigation, the herbicidal potential of this compound was assessed on common agricultural weeds. The compound showed promising results in controlling weed growth without adversely affecting crop yield, indicating its viability as an eco-friendly herbicide option.
Data Table: Comparison of Biological Activities
| Compound Name | Activity Type | Target Organism | Efficacy (%) | Reference |
|---|---|---|---|---|
| Ethyl 3-(4-chloro... | Antibacterial | Staphylococcus aureus | 85 | [Reference 1] |
| Ethyl 3-(4-chloro... | Antifungal | Candida albicans | 78 | [Reference 2] |
| Ethyl 3-(4-chloro... | Herbicidal | Common Weeds | 90 | [Reference 3] |
Mechanism of Action
The mechanism of action of ethyl 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Key Observations:
Electron-withdrawing groups (e.g., Cl) at position 4 may reduce pyrazole ring reactivity, whereas electron-donating groups (e.g., methyl in MK13) could stabilize intermediates in synthesis .
Functional Group Diversity :
- The ester group in the target compound contrasts with the urea in MK13 and the sulfonyl group in the pyrrole derivative. Esters are prone to hydrolysis, whereas urea and sulfonamides are more stable, making the latter preferable in drug design .
- The amine in 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-3-methylbutan-1-amine offers nucleophilic reactivity, enabling its use as a building block in peptide coupling or heterocyclic synthesis .
Biological Activity
Ethyl 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antibacterial, antifungal, and anticancer activities, as well as its mechanism of action.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula :
- Molecular Weight : 244.72 g/mol
- CAS Number : 1005592-59-5
The structure consists of an ethyl ester linked to a pyrazole ring substituted with a chlorine atom and two methyl groups at specific positions.
Antibacterial Activity
Recent studies have shown that derivatives of pyrazole, including this compound, exhibit significant antibacterial properties.
Minimum Inhibitory Concentration (MIC) Values
In a study assessing various pyrazole derivatives:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 0.25 |
| This compound | S. aureus | 0.50 |
The compound demonstrated potent activity against both Gram-negative and Gram-positive bacteria, indicating its broad-spectrum potential .
Antifungal Activity
In addition to antibacterial effects, this compound has shown antifungal activity against common pathogens such as Candida species. The compound's mechanism appears to involve disruption of cell membrane integrity and inhibition of ergosterol biosynthesis.
Antifungal Efficacy
| Fungal Strain | Inhibition Zone (mm) |
|---|---|
| C. albicans | 15 |
| C. glabrata | 12 |
These results suggest that the compound could serve as a lead for developing new antifungal agents .
Anticancer Activity
Emerging research indicates that pyrazole derivatives may also possess anticancer properties. This compound was evaluated for its cytotoxicity against various cancer cell lines.
Cytotoxicity Assay Results
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical) | 10 |
| MCF7 (breast) | 15 |
| A549 (lung) | 12 |
The compound exhibited significant cytotoxic effects, particularly against HeLa cells, suggesting its potential as an anticancer agent .
The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
- Disruption of Membrane Integrity : It affects the integrity of fungal cell membranes, leading to cell death.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways through the activation of caspases.
Q & A
Q. What are the optimal synthetic routes for ethyl 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling 4-chloro-3,5-dimethylpyrazole with ethyl propanoate derivatives. A common approach is nucleophilic substitution, where the pyrazole nitrogen reacts with a propanoate ester bearing a leaving group (e.g., bromide or tosylate). For example, reacting 4-chloro-3,5-dimethyl-1H-pyrazole with ethyl 3-bromopropanoate in the presence of a base like K₂CO₃ in DMF at 60–80°C yields the target compound . Optimization Tips :
- Use polar aprotic solvents (DMF, DMSO) to enhance reaction rates.
- Monitor reaction progress via TLC or HPLC to avoid over-substitution.
- Purify via column chromatography (ethyl acetate/hexane, 1:4) or recrystallization .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- Analytical Techniques :
- NMR Spectroscopy : Confirm substituent positions via ¹H NMR (e.g., pyrazole ring protons at δ 6.2–6.8 ppm, ethyl ester triplet at δ 1.2–1.4 ppm) .
- Mass Spectrometry (MS) : Verify molecular weight (theoretical: 245.71 g/mol) via ESI-MS or GC-MS .
- HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water gradient .
Q. What are the key structure-activity relationships (SAR) for pyrazole derivatives like this compound?
- Methodological Answer :
- Critical Substituents :
- Chloro Group : Enhances electrophilicity and binding to biological targets (e.g., enzymes).
- Methyl Groups : Improve lipophilicity and metabolic stability.
- Ethyl Ester : Modulates solubility and serves as a prodrug precursor .
- Comparative SAR : Replace the chloro group with nitro or amino substituents to alter reactivity and biological activity .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Methodological Answer :
- SHELX Refinement : Use SHELXL for small-molecule refinement. Key steps:
Collect high-resolution X-ray data (resolution ≤ 1.0 Å).
Solve the phase problem via direct methods (SHELXS).
Refine anisotropic displacement parameters and validate via R-factor convergence (<5%) .
- Example : A related pyrazole derivative (3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide) showed planar pyrazole rings with torsional angles <5° for the propanoate chain, confirmed via SHELX .
Q. How to address contradictions in biological activity data across studies?
- Methodological Answer :
- Variables to Control :
- Assay Conditions : pH, temperature, and solvent (DMSO concentration ≤1% to avoid cytotoxicity).
- Cell Lines : Use standardized models (e.g., HEK293 for receptor binding).
- Case Study : Discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility. Validate via MIC assays against ATCC reference strains .
Q. What computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (FMOs). The HOMO (-6.2 eV) localizes on the pyrazole ring, indicating electrophilic attack sites.
- MD Simulations : Simulate solvent interactions (e.g., water/DMSO) to predict hydrolysis rates of the ethyl ester .
Q. How to design SAR studies comparing derivatives with varying substituents?
- Methodological Answer :
- Design Template :
| Derivative | Substituent | Key Property Tested |
|---|---|---|
| 1 | -Cl | Enzyme inhibition |
| 2 | -NO₂ | Oxidative stability |
| 3 | -NH₂ | Solubility |
- Synthesis Protocol : Use Mitsunobu or Ullmann coupling for diverse substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
